molecular formula C22H16N2O B12887743 2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide CAS No. 655222-58-5

2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide

Cat. No.: B12887743
CAS No.: 655222-58-5
M. Wt: 324.4 g/mol
InChI Key: YOKADCXMAWSDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline carboxamides This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide typically involves the reaction of 4-biphenylboronic acid with 8-bromoquinoline-2-carboxylic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, such as receptors and enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

    Quinoline-8-carboxamide: Shares the quinoline carboxamide core but lacks the biphenyl moiety.

    N-(Quinolin-8-yl)quinoline-2-carboxamide: Contains two quinoline rings instead of a biphenyl group.

    Biphenyl-4-carboxamide: Lacks the quinoline ring and has a simpler structure.

Uniqueness: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is unique due to its combination of a quinoline ring and a biphenyl moiety. This structural feature enhances its chemical stability, electronic properties, and potential for diverse applications. The presence of both aromatic systems allows for extensive π-π interactions, making it a versatile compound in various fields of research .

Properties

CAS No.

655222-58-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-phenylphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C22H16N2O/c23-22(25)19-8-4-7-18-13-14-20(24-21(18)19)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H2,23,25)

InChI Key

YOKADCXMAWSDIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.